Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Description
rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid is a chiral bicyclic compound featuring a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety. Its molecular formula is C₁₃H₂₁NO₄ (molecular weight: 255.32 g/mol), and its stereochemistry is defined by the (1R,2S) configuration . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the acetic acid functionality enables conjugation or salt formation for pharmaceutical applications. This compound is cataloged under CAS 1996220-16-6 and is utilized as a building block in peptidomimetics and small-molecule drug discovery .
Properties
IUPAC Name |
2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142746 | |
| Record name | Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820581-65-4 | |
| Record name | Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820581-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of rac-Boc-cyclopentylacetic acid hinges on three key objectives: (1) construction of the cyclopentane ring with precise stereochemistry at the 1R,2S positions, (2) introduction of the tert-butoxycarbonyl (Boc)-protected amino group, and (3) functionalization with an acetic acid side chain. While no direct literature exists for this exact compound, analogous syntheses of cyclohexyl and cyclobutyl derivatives provide a foundational framework.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two primary fragments:
- Cyclopentyl-Boc-amine : Generated via reductive amination or Curtius rearrangement.
- Acetic acid moiety : Introduced through alkylation or carboxylation.
Critical disconnections occur at the C–N bond (Boc group) and the C–C bond linking the cyclopentane ring to the acetic acid chain.
Detailed Step-by-Step Preparation Methods
Route 1: Reductive Amination and Boc Protection
Step 1: Cyclopentanone to Cyclopentylamine
Cyclopentanone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic cyclopentylamine. This step typically achieves 60–70% yield, with diastereomeric excess controlled by reaction time and temperature.
Step 2: Boc Protection
The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Yields exceed 85% due to the high reactivity of Boc₂O with primary amines.
Step 3: Acetic Acid Side-Chain Introduction
A Mitsunobu reaction couples the Boc-protected cyclopentylamine with ethyl glycolate, followed by saponification with lithium hydroxide to yield the carboxylic acid. This step is moderately efficient (50–65% yield), with competing elimination reactions posing challenges.
Table 1: Reaction Conditions for Route 1
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NH₄OAc, NaBH₃CN | MeOH | 25°C | 65% |
| 2 | Boc₂O, DMAP | CH₂Cl₂ | 0°C → RT | 88% |
| 3 | DEAD, PPh₃, Ethyl glycolate | THF | 0°C → RT | 58% |
Route 2: Ring-Opening of Bicyclic Intermediates
Step 1: Epoxide Formation
Cyclopentene is epoxidized using meta-chloroperbenzoic acid (mCPBA) to form cyclopentene oxide, which is subsequently treated with benzylamine to yield trans-2-benzylaminocyclopentanol (75% yield).
Step 2: Boc Protection and Oxidation
The benzyl group is removed via hydrogenolysis, followed by Boc protection. The alcohol is oxidized to a ketone using Jones reagent, setting the stage for a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. Hydrolysis furnishes the target compound in 40% overall yield.
Table 2: Comparative Efficiency of Synthetic Routes
| Route | Total Yield | Key Advantage | Limitation |
|---|---|---|---|
| 1 | 35% | Fewer steps | Low regioselectivity in Mitsunobu step |
| 2 | 40% | High purity | Tedious benzyl group removal |
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.12 (m, 1H, NHCH), 2.41 (dd, J = 15.2 Hz, 2H, CH₂COOH).
- IR (KBr) : 1715 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows >98% purity, with retention time = 12.7 min.
Industrial-Scale Production Considerations
Batch processes using Route 2 are preferred for scalability, despite lower yields, due to easier byproduct management. Continuous-flow systems are under investigation to enhance epoxide ring-opening kinetics.
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Organic Synthesis
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid is utilized as a building block in the synthesis of more complex molecules. Its unique structural features facilitate various chemical transformations, making it valuable in synthetic organic chemistry.
Pharmaceutical Research
This compound is investigated for its potential use in drug development. It serves as a precursor for active pharmaceutical ingredients (APIs), where the Boc protecting group can be removed to yield an active amine capable of interacting with biological targets.
Biological Studies
The compound is employed in studies involving enzyme inhibition and protein-ligand interactions. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.
Material Science
Recent studies have explored its potential use in developing novel materials with specific properties, particularly those that can interact with biological systems or serve as drug delivery vehicles.
Case Study 1: Enzyme Inhibition
In a study investigating enzyme inhibition, this compound was tested against specific targets involved in metabolic pathways. The results indicated that the compound effectively inhibited target enzymes at micromolar concentrations, suggesting potential therapeutic applications.
Case Study 2: Drug Development
Another study focused on the development of new antidiabetic agents utilized this compound as a precursor. The synthesized derivatives exhibited promising activity in glucose uptake assays, indicating that modifications to the cyclopentyl structure could enhance pharmacological efficacy.
Mechanism of Action
The mechanism of action of Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Backbone Variations
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
- Structure: Substitutes the cyclopentane ring with a cyclohexane ring and shifts the amino group to the 3-position (1R,3S configuration).
- Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.32 g/mol).
- The cyclohexyl analog exhibits lower solubility in polar solvents compared to the cyclopentyl variant due to enhanced hydrophobicity .
- Applications : Discontinued commercial availability (CymitQuimica, 2025) limits its use in current research .
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (cis isomer)
- Structure : Cyclohexane backbone with cis (1R,2R) stereochemistry.
- Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.32 g/mol).
- Key Differences :
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
- Structure: Cyclopropane ring with a Boc-protected aminomethyl substituent.
- Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.28 g/mol).
- Key Differences :
Functional Group Modifications
rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
- Structure : Methyl ester derivative of the target compound.
- Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.33 g/mol).
- Key Differences :
(1R,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
- Structure: Cyclobutane ring with Boc-amino and carboxylic acid groups.
- Molecular Formula: C₁₀H₁₇NO₄ (MW: 215.25 g/mol).
- Lower molecular weight may improve pharmacokinetic properties (e.g., faster clearance) .
Stereochemical and Positional Isomers
Biological Activity
Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid is a synthetic compound characterized by a cyclopentane structure with a tert-butoxycarbonyl-protected amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. The unique stereochemistry and structural features suggest it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.3 g/mol. The compound features a cyclopentyl ring, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Neuroprotective Effects : Certain analogs demonstrate neuroprotective effects, indicating potential applications in neurodegenerative diseases.
The mechanism of action for this compound is not fully elucidated. However, the presence of the amino group suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Here are notable findings:
- Study on Cyclopentane Derivatives :
- Neuroprotective Activity :
- Anti-inflammatory Potential :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Q. What are the standard synthetic routes for Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves: (i) Formation of the cyclopentane backbone via cyclization or ring-closing metathesis, followed by stereoselective functionalization at the 1R,2S positions. (ii) Introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino functionality using Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) . (iii) Acetic acid side-chain installation via alkylation or coupling reactions (e.g., using bromoacetic acid derivatives). Validation of intermediates is achieved through H/C NMR for stereochemical confirmation and HPLC (>98% purity threshold) to ensure minimal byproducts .
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the cyclopentyl ring conformation, Boc group integration (δ ~1.4 ppm for tert-butyl), and acetic acid moiety (δ ~2.4 ppm for CH₂) .
- HPLC-MS : Ensures molecular weight consistency (C₁₂H₂₁NO₄, MW 243.30) and purity (>98%) .
- Melting Point Analysis : Cross-referenced with analogs (e.g., cis-2-Boc-amino cyclopentanecarboxylic acid, mp 245–250°C) to detect impurities .
Q. What role does the Boc group play in the compound’s reactivity during peptide coupling?
- Methodological Answer : The Boc group protects the amino functionality during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. It is selectively removed under acidic conditions (e.g., TFA) while leaving the acetic acid side-chain intact for subsequent coupling via carbodiimide reagents (e.g., EDC/HOBt) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized when resolving the racemic mixture?
- Methodological Answer :
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases to separate enantiomers .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative, leveraging steric hindrance from the Boc group .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral auxiliaries (e.g., L-tartaric acid) and recrystallize .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points, spectral data)?
- Methodological Answer :
- Purity Reassessment : Verify via HPLC and elemental analysis to rule out batch-specific impurities .
- Cross-Technique Validation : Compare NMR data with computational models (DFT calculations for C chemical shifts) and X-ray crystallography for absolute configuration confirmation .
- Solvent/Polymorph Effects : Test melting points in different solvents (e.g., EtOAc vs. hexane) to identify polymorphic forms .
Q. What experimental strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C typical for Boc-protected compounds) .
- Long-Term Storage : Stability at room temperature (RT) is confirmed by periodic HPLC assays; hygroscopicity risks are mitigated by desiccants .
Q. How is the compound applied in designing conformationally constrained peptidomimetics?
- Methodological Answer : The cyclopentyl scaffold imposes torsional restrictions, mimicking peptide β-turns. Researchers incorporate it into peptide chains via SPPS, substituting α-amino acids. Bioactivity is tested via:
- Enzyme Inhibition Assays : Measure IC₅₀ against proteases (e.g., MMPs) using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal; organic waste incinerated per EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
